N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1234860-96-8
VCID: VC6943264
InChI: InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Molecular Formula: C16H23FN2O4S2
Molecular Weight: 390.49

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide

CAS No.: 1234860-96-8

Cat. No.: VC6943264

Molecular Formula: C16H23FN2O4S2

Molecular Weight: 390.49

* For research use only. Not for human or veterinary use.

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide - 1234860-96-8

Specification

CAS No. 1234860-96-8
Molecular Formula C16H23FN2O4S2
Molecular Weight 390.49
IUPAC Name N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C16H23FN2O4S2/c1-12-10-14(17)2-5-16(12)24(20,21)18-11-13-6-8-19(9-7-13)25(22,23)15-3-4-15/h2,5,10,13,15,18H,3-4,6-9,11H2,1H3
Standard InChI Key KEWFLPATTLQUBH-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3

Introduction

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, starting with the preparation of the piperidine ring and its modification with the cyclopropylsulfonyl group. This is followed by the introduction of the sulfonamide moiety, which can be achieved through reactions involving sulfonyl chlorides and amines. The specific conditions and reagents used would depend on the desired yield and purity of the final product.

Biological Activity

While specific biological activity data for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide is not readily available, sulfonamides in general have been explored for their potential in treating various diseases. For instance, some sulfonamides exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth . Others may have anti-inflammatory effects, making them candidates for treating conditions like arthritis .

Research Findings and Data

Table: Anticancer Activities of Related Sulfonamide Compounds

Compound StructureCell LineIC50 (μM)
Triazine-Sulfonamide DerivativesHCT-1163.6 - 11.0
Isoindoline-1,3-dione DerivativeVarious15.72/50.68

Note: The table provides data on related compounds rather than the specific compound , as direct data is not available.

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